1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid
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Overview
Description
1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid typically involves the nitration of 1-Methylimidazole followed by carboxylation. One common method includes the reaction of 1-Methylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rates and yields. The process is optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-Methyl-5-amino-1H-imidazole-4-carboxylic acid.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial activities.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria and protozoa.
Uniqueness: 1-Methyl-5-nitro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H5N3O4 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
1-methyl-5-nitroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-6-3(5(9)10)4(7)8(11)12/h2H,1H3,(H,9,10) |
InChI Key |
QLPLQPSNKJNFAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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